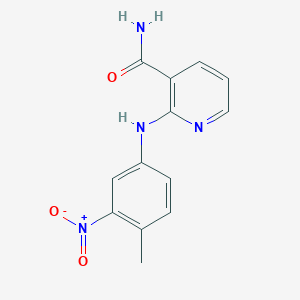

2-{3-Nitro-4-methylanilino}nicotinamide

Description

2-{3-Nitro-4-methylanilino}nicotinamide is a synthetic nicotinamide derivative characterized by a nitro-substituted aniline moiety attached to the nicotinamide core. The compound’s structure combines a pyridine ring (nicotinamide) with a 3-nitro-4-methylaniline group, which introduces unique electronic and steric properties. The nitro group (-NO₂) at the meta position and the methyl (-CH₃) group at the para position on the aniline ring likely influence its solubility, stability, and biological interactions.

Properties

Molecular Formula |

C13H12N4O3 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16) |

InChI Key |

OSBQBRNMQSMSFD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Nicotinamide Mononucleotide (NMN)

- Structure : NMN contains a ribose-phosphate group linked to nicotinamide, making it a nucleotide analogue.

- Function : NMN is a direct precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism .

- Key Differences: Unlike 2-{3-Nitro-4-methylanilino}nicotinamide, NMN lacks aromatic nitro and methyl groups, resulting in higher polarity and distinct bioavailability. NMN’s biological relevance in NAD+ synthesis is well-documented, whereas the nitro-substituted derivative may exhibit altered redox properties due to its electron-withdrawing nitro group .

4-Nitroaniline Derivatives

- Examples : 4-Nitroaniline (), 3-Nitroaniline (), and 3-Nitro-4-methylaniline (inferred from ).

- Structural Comparison: The nitro group in 2-{3-Nitro-4-methylanilino}nicotinamide mirrors that in 3-nitroaniline derivatives but is further modified by the methyl group and nicotinamide linkage.

- Physicochemical Properties :

Analytical Performance Comparison

The UPLC-MS/MS method described in , and 6 provides a framework for comparing nicotinamide analogues. Key parameters for 2-{3-Nitro-4-methylanilino}nicotinamide (inferred from similar compounds) are summarized below:

Key Findings:

- Sensitivity: The nitro group in 2-{3-Nitro-4-methylanilino}nicotinamide may enhance ionization efficiency in mass spectrometry, aligning with the high recovery rates (84.6–108.6%) observed for nitro-substituted compounds .

- Linearity : Nicotinamide derivatives exhibit strong linearity (R² > 0.996) in UPLC-MS/MS, suggesting reliable quantification even at trace levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.